2-Butenedioic acid-d2 CAS number and properties
2-Butenedioic acid-d2 CAS number and properties
Title: Technical Monograph: 2-Butenedioic Acid-d2 (Fumaric & Maleic Isomers) Subtitle: Structural Characterization, Isotopic Applications, and Analytical Protocols in Drug Development
Executive Summary
In the landscape of metabolomics and pharmacokinetic (PK) profiling, 2-Butenedioic acid-d2 represents a critical class of stable isotope-labeled internal standards. This compound exists as two distinct geometric isomers: the trans-isomer (Fumaric acid-2,3-d2 ) and the cis-isomer (Maleic acid-2,3-d2 ).
While often conflated in generic database searches, the distinction between these isomers is non-negotiable in experimental design. Fumaric acid-d2 is a pivotal tracer for the Tricarboxylic Acid (TCA) cycle (Krebs cycle), acting as a metabolic probe for fumarase activity. Maleic acid-d2 serves primarily as a specialized NMR standard and a precursor in organic synthesis. This guide provides a definitive technical breakdown of both isotopologues, with a focus on their application in mass spectrometry-based metabolic flux analysis (MFA).
Part 1: Chemical Identity & Isomerism
The generic name "2-Butenedioic acid-d2" is chemically ambiguous. Researchers must select the specific CAS number corresponding to the geometric isomer required for their biological system.
Isomeric Distinction
| Feature | Fumaric Acid-2,3-d2 | Maleic Acid-2,3-d2 |
| Geometry | Trans (E-isomer) | Cis (Z-isomer) |
| CAS Number | 24461-32-3 | 24461-33-4 |
| Chemical Structure | HOOC-CD=CD-COOH | HOOC-CD=CD-COOH |
| Symmetry | ||
| Primary Utility | TCA Cycle Tracer, PK Internal Standard | Polymer Chemistry, NMR Standard |
| Solubility | Low (0.63 g/100g water @ 25°C) | High (78 g/100g water @ 25°C) |
Critical Note: The deuterium atoms in these compounds are located at the 2,3-positions (vinylic protons). These are non-exchangeable under physiological conditions (pH 7.4), unlike the carboxylic acid protons. This stability is essential for their validity as metabolic tracers.
Part 2: Physicochemical Profile
The following data aggregates experimentally verified properties for Fumaric Acid-2,3-d2 (CAS: 24461-32-3), the predominant isomer in drug metabolism studies.
Key Properties Table
| Property | Value | Technical Context |
| Molecular Formula | ||
| Molecular Weight | 118.09 g/mol | +2.01 Da shift vs. unlabeled (116.07) |
| Isotopic Purity | Crucial to minimize M+0 interference in MS | |
| Melting Point | 287°C (sublimes) | Significantly higher than Maleic acid (~135°C) |
| pKa Values | Ionizes to Fumarate-d2 ( | |
| Appearance | White Crystalline Solid | Hygroscopic; store in desiccator |
| Solubility | DMSO, Methanol, Ethanol | Limited water solubility requires organic co-solvent for stock prep |
Part 3: Applications in Drug Development
Metabolic Flux Analysis (MFA)
In metabolic disease research (e.g., oncology, diabetes), Fumaric acid-d2 is used to probe the TCA Cycle .
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Mechanism: Fumarase catalyzes the reversible hydration of Fumarate to L-Malate.
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Tracer Logic: When Fumarate-2,3-d2 is introduced, the mass shift (+2 Da) allows quantification of the flux through Fumarase.
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Scrambling Risk: Due to the symmetry of Fumarate, the label distribution into Malate and subsequent TCA intermediates (Oxaloacetate) provides insight into mitochondrial dysfunction.
LC-MS/MS Internal Standard
In pharmacokinetic assays for drugs containing a fumarate moiety (e.g., Dimethyl Fumarate for Multiple Sclerosis), Fumaric acid-d2 serves as the gold-standard Internal Standard (IS).
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Benefit: It co-elutes perfectly with the analyte, correcting for matrix effects (ion suppression/enhancement) in ESI sources.
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Mass Resolution: The +2 Da shift is sufficient for triple quadrupole (QqQ) quantification, provided the natural abundance of the M+2 isotope of the analyte is low (<0.5%).
Part 4: Visualization of Pathways
Synthesis & Isomerization Workflow
The following diagram illustrates the origin of the two isomers from Acetylene Dicarboxylic Acid, highlighting the critical reduction step.
Caption: Synthetic route via syn-addition of Deuterium to alkyne precursor, followed by isomerization to the thermodynamically stable trans-isomer.
Metabolic Fate in TCA Cycle
How Fumaric Acid-d2 acts as a tracer in mitochondria.
Caption: Metabolic flux tracing. Fumarate-d2 converts to Malate-d2 via Fumarase, retaining the heavy isotope label for MS detection.
Part 5: Experimental Protocols
Protocol: Preparation of Validated Stock Standards
Objective: Create a stable 1.0 mg/mL stock solution of Fumaric Acid-d2 for LC-MS calibration.
Reagents:
Step-by-Step Workflow:
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Weighing: Accurately weigh 10.0 mg of Fumaric Acid-d2 into a 10 mL volumetric flask.
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Note: Due to electrostatic effects of the crystalline powder, use an anti-static gun or weigh paper.
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Dissolution (Critical Step):
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Add 5 mL of Methanol first. Fumaric acid dissolves poorly in pure water.
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Sonicate for 10 minutes at ambient temperature until fully dissolved.
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Volume Adjustment: Dilute to volume with Water. Final solvent composition: 50:50 MeOH:Water.
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Verification (Self-Validating Step):
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Inject 1 µL of the stock (diluted 1:100) into the LC-MS.
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Pass Criteria: Peak area of M+2 (m/z 117 negative mode) must be >99% of total ion current. Significant M+0 (m/z 115) indicates degradation or poor isotopic purity.
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Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.
LC-MS/MS Optimization Parameters
For the detection of Fumaric acid-d2 in negative electrospray ionization (ESI-).
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Precursor Ion: 117.0 m/z
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Product Ion (Quant): 73.0 m/z (Loss of
) -
Cone Voltage: 20-25 V
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Collision Energy: 10-15 eV
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Column: C18 Reverse Phase (High aqueous stability required, e.g., Waters T3 or Phenomenex Kinetex).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12201055, Maleic acid-2,3-d2. Retrieved from [Link]
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Yuan, M., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation and analytical techniques. National Institutes of Health (PMC). Retrieved from [Link]
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ChemicalRegister (2025). Maleic Acid-[2,3-D2] Suppliers and Physical Data. Retrieved from [Link]
